molecular formula C15H18N4 B12592031 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine CAS No. 642474-00-8

4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine

Cat. No.: B12592031
CAS No.: 642474-00-8
M. Wt: 254.33 g/mol
InChI Key: QYHNESIRLNUFGE-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine is a compound that belongs to the class of imidazoquinolines Imidazoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine typically involves the construction of the imidazoquinoline core followed by the introduction of the butan-1-amine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinoline ring. Subsequent functionalization steps introduce the methyl group at the 2-position and the butan-1-amine side chain at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
  • 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Uniqueness

4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

642474-00-8

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

4-(2-methylimidazo[4,5-c]quinolin-1-yl)butan-1-amine

InChI

InChI=1S/C15H18N4/c1-11-18-14-10-17-13-7-3-2-6-12(13)15(14)19(11)9-5-4-8-16/h2-3,6-7,10H,4-5,8-9,16H2,1H3

InChI Key

QYHNESIRLNUFGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2

Origin of Product

United States

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